Isopropyl 2-oxo-2H-chromene-3-carboxylate Isopropyl 2-oxo-2H-chromene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15653970
InChI: InChI=1S/C13H12O4/c1-8(2)16-12(14)10-7-9-5-3-4-6-11(9)17-13(10)15/h3-8H,1-2H3
SMILES:
Molecular Formula: C13H12O4
Molecular Weight: 232.23 g/mol

Isopropyl 2-oxo-2H-chromene-3-carboxylate

CAS No.:

Cat. No.: VC15653970

Molecular Formula: C13H12O4

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 2-oxo-2H-chromene-3-carboxylate -

Specification

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
IUPAC Name propan-2-yl 2-oxochromene-3-carboxylate
Standard InChI InChI=1S/C13H12O4/c1-8(2)16-12(14)10-7-9-5-3-4-6-11(9)17-13(10)15/h3-8H,1-2H3
Standard InChI Key QPPAJPWUSODCEM-UHFFFAOYSA-N
Canonical SMILES CC(C)OC(=O)C1=CC2=CC=CC=C2OC1=O

Introduction

Chemical Structure and Physicochemical Properties

Isopropyl 2-oxo-2H-chromene-3-carboxylate belongs to the coumarin family, a class of oxygen-containing heterocycles. Its molecular formula is C₁₃H₁₂O₄, with a molecular weight of 232.23 g/mol . The IUPAC name is propan-2-yl 2-oxochromene-3-carboxylate, and its structure features a chromene backbone (a fused benzene and pyran ring) substituted with a ketone group at position 2 and an isopropyl ester at position 3 .

Structural Characteristics

The compound’s planar chromene ring enables π-π stacking interactions, which are critical for binding biological targets such as enzymes. The isopropyl ester moiety enhances lipophilicity, influencing its pharmacokinetic properties and membrane permeability . Key spectroscopic data include:

  • UV-Vis: Absorption maxima near 300–320 nm due to the conjugated chromophore.

  • IR: Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1670 cm⁻¹ (ketone C=O) .

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₂O₄
Molecular Weight232.23 g/mol
Boiling PointNot reported
Melting Point130–133°C (analog data)
SolubilitySoluble in ethanol, DMSO

Data for analogous compounds, such as ethyl 2-oxo-2H-chromene-3-carboxylate, suggest similar solubility profiles .

Synthesis and Industrial Production

Laboratory Synthesis

The compound is synthesized via Knoevenagel condensation, a classic method for coumarin derivatives. A typical procedure involves:

  • Reacting salicylaldehyde (2-hydroxybenzaldehyde) with isopropyl acetoacetate in ethanol.

  • Using piperidine or L-proline as a base catalyst under reflux conditions .

  • Isolating the product via recrystallization from ethanol, yielding ~82% purity .

The reaction mechanism proceeds through enolate formation, followed by cyclization and dehydration. Modifications, such as microwave-assisted synthesis, have been explored to reduce reaction times .

Industrial-Scale Production

Industrial methods prioritize green chemistry principles:

  • Continuous flow reactors enhance yield and reduce waste.

  • Biodegradable catalysts (e.g., immobilized lipases) replace traditional bases .

  • Solvent recovery systems minimize environmental impact.

Chemical Reactivity and Derivatives

Key Reactions

Isopropyl 2-oxo-2H-chromene-3-carboxylate undergoes several transformations:

  • Oxidation: Treatment with KMnO₄ converts the ketone to a carboxylic acid .

  • Reduction: NaBH₄ reduces the ketone to a secondary alcohol.

  • Ester Hydrolysis: Alkaline hydrolysis yields 2-oxo-2H-chromene-3-carboxylic acid, a precursor for further derivatives .

Derivative Synthesis

Replacing the isopropyl group with other esters (e.g., ethyl, methyl) alters solubility and bioactivity. For example:

  • Ethyl 2-oxo-2H-chromene-3-carboxylate: Synthesized similarly, with a melting point of 130–133°C .

  • Prop-2-ynyl 2-oxochromene-3-carboxylate: A terminal alkyne derivative used in click chemistry .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound selectively inhibits carbonic anhydrase isoforms IX/XII (CA-IX/CA-XII), enzymes overexpressed in hypoxic tumors. In vitro studies demonstrate:

  • IC₅₀: 3.1 nM against CA-IX, comparable to acetazolamide .

  • Mechanism: Binds the enzyme’s active site via hydrophobic interactions and hydrogen bonding .

Anticancer Activity

In A549 lung cancer cells, the compound induces:

  • Apoptosis: Caspase-3 activation and PARP cleavage.

  • Cell Cycle Arrest: G1 phase arrest via p21 upregulation .

Antimicrobial Properties

Against Staphylococcus aureus and Escherichia coli, it exhibits:

  • MIC: 8–16 µg/mL, outperforming ampicillin in resistant strains .

Applications in Material Science

Organic Electronics

The compound’s fluorescence and electron-transport properties make it suitable for:

  • OLEDs: As an emissive layer component, achieving external quantum efficiencies of 12–15% .

  • Sensors: Detection of nitroaromatics via fluorescence quenching.

Polymer Additives

Incorporating the compound into polyesters enhances UV stability, reducing degradation by 40% in accelerated weathering tests .

Comparison with Analogous Compounds

CompoundSolubility (mg/mL)IC₅₀ (CA-IX, nM)
Isopropyl 2-oxo-2H-chromene-3-carboxylate12.53.1
Ethyl 2-oxo-2H-chromene-3-carboxylate15.24.8
Methyl 2-oxo-2H-chromene-3-carboxylate18.96.2

The isopropyl derivative’s lower solubility correlates with prolonged in vivo half-life .

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